molecular formula C12H20ClN3 B3027490 N-(1-(Pyridin-2-yl)ethyl)piperidin-4-amine hydrochloride CAS No. 1289388-34-6

N-(1-(Pyridin-2-yl)ethyl)piperidin-4-amine hydrochloride

Cat. No.: B3027490
CAS No.: 1289388-34-6
M. Wt: 241.76
InChI Key: MKNVXDZVDVUUBJ-UHFFFAOYSA-N
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Description

N-(1-(Pyridin-2-yl)ethyl)piperidin-4-amine hydrochloride is a chemical compound that features a piperidine ring substituted with a pyridin-2-yl group and an ethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(Pyridin-2-yl)ethyl)piperidin-4-amine hydrochloride typically involves the reaction of pyridin-2-yl ethylamine with piperidine derivatives under controlled conditions. One common method includes the use of ethanol and water as solvents, with the addition of concentrated hydrochloric acid to facilitate the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions

N-(1-(Pyridin-2-yl)ethyl)piperidin-4-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-2-yl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

N-(1-(Pyridin-2-yl)ethyl)piperidin-4-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-(Pyridin-2-yl)ethyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its structure-activity relationship help in understanding how modifications to its structure can enhance its efficacy and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(Pyridin-2-yl)ethyl)piperidin-4-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(1-pyridin-2-ylethyl)piperidin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3.ClH/c1-10(12-4-2-3-7-14-12)15-11-5-8-13-9-6-11;/h2-4,7,10-11,13,15H,5-6,8-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNVXDZVDVUUBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)NC2CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289388-34-6
Record name 2-Pyridinemethanamine, α-methyl-N-4-piperidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289388-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(1-(Pyridin-2-yl)ethyl)piperidin-4-amine hydrochloride
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N-(1-(Pyridin-2-yl)ethyl)piperidin-4-amine hydrochloride
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N-(1-(Pyridin-2-yl)ethyl)piperidin-4-amine hydrochloride
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N-(1-(Pyridin-2-yl)ethyl)piperidin-4-amine hydrochloride
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N-(1-(Pyridin-2-yl)ethyl)piperidin-4-amine hydrochloride
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N-(1-(Pyridin-2-yl)ethyl)piperidin-4-amine hydrochloride

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